3-[2-(Trifluoromethyl)phenyl]but-2-enoic acid
Overview
Description
3-[2-(Trifluoromethyl)phenyl]but-2-enoic acid is a useful research compound. Its molecular formula is C11H9F3O2 and its molecular weight is 230.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Catalysis
3-[2-(Trifluoromethyl)phenyl]but-2-enoic acid demonstrates significant utility in the field of chemical synthesis, particularly in reactions involving palladium-catalyzed decarboxylative coupling. For instance, its structural analogs, such as 2-octynoic acid and phenylpropiolic acid, have been employed in palladium-catalyzed decarboxylative coupling reactions with aryl halides. These reactions exhibit high reactivities and tolerate various functional groups, highlighting the acid's potential in facilitating complex synthetic transformations (Moon, Jang, & Lee, 2009).
Crystallography and Material Science
The crystal structure of (Z)-3-phenyl-2-(trifluoromethyl)prop-2-enoic acid has been determined, revealing a hydrogen-bonded dimer formation. This structural insight is crucial for understanding the material's physical properties and potential applications in material science. The different conformations observed within the dimer could influence the development of new materials or the optimization of existing ones for various industrial applications (Swenson, Lu, & Burton, 1997).
Organic Chemistry and Reagent Development
Further research into the oxidative trifluoromethylthiolation of 2,3-allenoic acids demonstrates the versatility of trifluoromethyl-containing compounds as reagents in organic synthesis. The study provides a method for the synthesis of β-trifluoromethylthiolated butenolides and furan derivatives, expanding the toolbox available for the synthesis of fluorinated organic compounds. This research underscores the potential of this compound derivatives in developing novel reagents for organic synthesis (Pan, Huang, Xu, & Qing, 2017).
Properties
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]but-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-7(6-10(15)16)8-4-2-3-5-9(8)11(12,13)14/h2-6H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQQWCAZFPUBLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C1=CC=CC=C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90771297 | |
Record name | 3-[2-(Trifluoromethyl)phenyl]but-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90771297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143455-65-6 | |
Record name | 3-[2-(Trifluoromethyl)phenyl]but-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90771297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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